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Compound of Interest

Compound Name: B 494

Cat. No.: B3368287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The designation "B 494" is an ambiguous identifier that may refer to several distinct chemical

compounds utilized in laboratory research. This document provides detailed application notes

and protocols for the two most probable candidates based on common laboratory

nomenclature: AG 494, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase,

and ABT-494 (Upadacitinib), a selective Janus Kinase 1 (JAK1) inhibitor. Researchers should

verify the exact identity of their compound before proceeding with any experimental work.

Section 1: AG 494 (Tyrphostin B48) - An EGFR
Kinase Inhibitor
AG 494 is a tyrphostin, a class of compounds that inhibit protein tyrosine kinases. It is a potent

and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, making it a

valuable tool for studying EGFR-mediated signaling pathways in cancer and other cellular

processes.
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Property Value

Synonyms Tyrphostin B48, Tyrphostin AG-494

CAS Number 133550-35-3

Molecular Formula C₁₆H₁₂N₂O₃

Molecular Weight 280.28 g/mol

Appearance Yellow solid

Solubility
Soluble in DMSO (up to 56 mg/mL) and 100%

Ethanol (up to 25 mg/mL)[1][2]

Storage

Store as a solid at -20°C for up to 3 years. Stock

solutions in DMSO can be stored at -80°C for up

to 1 year. Avoid repeated freeze-thaw cycles.[3]

Mechanism of Action and Signaling Pathway
AG 494 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. Upon

binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and

autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for

downstream signaling proteins, activating cascades like the RAS-RAF-MEK-ERK and PI3K-

AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] AG 494

blocks this initial autophosphorylation step, thereby inhibiting all downstream signaling.
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Caption: EGFR Signaling Pathway and the inhibitory action of AG 494.

Experimental Protocols
1. Preparation of AG 494 Stock Solution

Materials:

AG 494 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Procedure:

To prepare a 10 mM stock solution, dissolve 2.8 mg of AG 494 in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.

2. In Vitro Kinase Assay

Objective: To determine the IC₅₀ of AG 494 against EGFR kinase activity.

Materials:

Recombinant human EGFR kinase

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

AG 494 stock solution

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

Prepare serial dilutions of AG 494 in kinase buffer.

In a 96-well plate, add the EGFR kinase, peptide substrate, and the diluted AG 494.

Initiate the kinase reaction by adding ATP.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system

according to the manufacturer's instructions.

Plot the percentage of kinase inhibition against the log concentration of AG 494 to

determine the IC₅₀ value.

3. Cell-Based Assay: Inhibition of EGFR Phosphorylation
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Objective: To assess the effect of AG 494 on EGF-induced EGFR phosphorylation in cultured

cells (e.g., A549 or DU145 cells).[5]

Materials:

A549 or other EGFR-expressing cells

Cell culture medium (e.g., DMEM/F12)

Fetal Bovine Serum (FBS)

Recombinant human EGF

AG 494 stock solution

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in a 6-well plate and grow to 80-90% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with varying concentrations of AG 494 (e.g., 1-50 µM) for 1-2 hours.

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Perform Western blotting with 20-30 µg of protein per lane.
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Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.

Detect the signal using a chemiluminescent substrate. A dose-dependent decrease in the

phospho-EGFR signal relative to the total EGFR signal indicates the inhibitory activity of

AG 494.[5]

Section 2: ABT-494 (Upadacitinib) - A Selective JAK1
Inhibitor
ABT-494, also known as Upadacitinib, is a potent and selective inhibitor of Janus Kinase 1

(JAK1). It is an orally bioavailable drug that has been developed for the treatment of

autoimmune diseases such as rheumatoid arthritis and atopic dermatitis.[6] In a research

setting, it is used to investigate the role of the JAK1 signaling pathway in inflammation and

immunity.

Chemical and Physical Properties of ABT-494
(Upadacitinib)

Property Value

Synonyms ABT 494, ABT494, Upadacitinib

CAS Number 1310726-60-3

Molecular Formula C₁₇H₁₉F₃N₆O

Molecular Weight 380.37 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

Storage
Store at room temperature for short-term, or at

-20°C for long-term (up to 3 years).

Mechanism of Action and Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade for cytokine signaling.[7][8][9][10] Upon

cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7]
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[10] JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and

regulate gene transcription.[7][10] ABT-494 selectively inhibits JAK1, thereby blocking the

signaling of various pro-inflammatory cytokines that are dependent on this kinase.[11][12][13]
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Caption: JAK-STAT Signaling Pathway and the inhibitory action of ABT-494.

Experimental Protocols
1. Preparation of ABT-494 (Upadacitinib) Stock Solution

Materials:

ABT-494 (Upadacitinib) powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Procedure:

To prepare a 10 mM stock solution, dissolve 3.8 mg of ABT-494 in 1 mL of DMSO.
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Vortex thoroughly to ensure complete dissolution.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C.

2. Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

Objective: To evaluate the effect of ABT-494 on cytokine-induced STAT phosphorylation in a

relevant cell line (e.g., RAW264.7 macrophages).[14]

Materials:

RAW264.7 cells or other suitable cell line

Cell culture medium

Cytokine (e.g., Interleukin-6 [IL-6] or Interferon-gamma [IFN-γ])

ABT-494 stock solution

Lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in a 6-well plate and grow to the desired confluency.

Serum-starve the cells if necessary, depending on the cell type and cytokine.

Pre-treat the cells with various concentrations of ABT-494 (e.g., 10 nM - 1 µM) for 1-2

hours.

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12433660/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3368287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cells with ice-cold PBS and lyse them.

Quantify the protein concentration of the lysates.

Perform Western blotting with 20-30 µg of protein per lane.

Probe the membrane with anti-phospho-STAT3 and anti-total-STAT3 antibodies.

Detect the signal. A decrease in the phospho-STAT3 signal in a dose-dependent manner

indicates the inhibitory effect of ABT-494 on the JAK1-STAT3 pathway.[15]

3. General Western Blotting Protocol

Objective: A general procedure for analyzing protein expression and phosphorylation status.

Materials:

Prepared cell lysates

Laemmli sample buffer

SDS-PAGE gels

Running buffer

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary and secondary antibodies

TBST (Tris-buffered saline with 0.1% Tween-20)

Chemiluminescent substrate

Procedure:
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Sample Preparation: Mix cell lysate with Laemmli buffer and heat at 95-100°C for 5

minutes.[16][17]

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until

the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to

prevent non-specific antibody binding.[16]

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.[16]

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

Washing: Repeat the washing step.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Safety Precautions
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat,

and safety glasses, when handling chemical compounds and cell cultures.

Handle DMSO with care as it can facilitate the absorption of other substances through the

skin.

Consult the Safety Data Sheet (SDS) for each specific compound for detailed hazard

information and handling procedures.

All cell culture work should be performed in a certified biological safety cabinet using aseptic

techniques.
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Dispose of all chemical and biological waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling B 494: Application Notes and Protocols for
Laboratory Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3368287#b-494-solution-preparation-for-laboratory-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b3368287#b-494-solution-preparation-for-laboratory-research
https://www.benchchem.com/product/b3368287#b-494-solution-preparation-for-laboratory-research
https://www.benchchem.com/product/b3368287#b-494-solution-preparation-for-laboratory-research
https://www.benchchem.com/product/b3368287#b-494-solution-preparation-for-laboratory-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3368287?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3368287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

